molecular formula C16H22O4 B8096061 (s)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid

(s)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid

Cat. No.: B8096061
M. Wt: 278.34 g/mol
InChI Key: BKBDCHIWGLDPNK-ZDUSSCGKSA-N
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Description

(s)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid is a chiral building block of high importance in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a key synthetic intermediate in the preparation of potent and selective inhibitors for Protein Arginine Deiminase (PAD) enzymes (source) . PADs are calcium-dependent enzymes that catalyze the post-translational conversion of arginine residues to citrulline, a process known as citrullination. Dysregulated PAD activity, particularly of the PAD4 isozyme, is strongly implicated in the pathogenesis of autoimmune diseases such as Rheumatoid Arthritis (RA) and Multiple Sclerosis (source) . Researchers utilize this enantiomerically pure compound to construct the core structure of inhibitors like GSK199 and GSK484, which act as mechanism-based inhibitors that covalently bind to the active site of PAD4 (source) . By enabling the synthesis of these sophisticated chemical probes, this compound provides critical tools for investigating PAD biology, elucidating the role of citrullination in disease, and validating PADs as therapeutic targets. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(2-phenylethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-16(2,3)20-14(17)11-13(15(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBDCHIWGLDPNK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

This method adapts protocols from 4-oxo-4-phenylbutanoic acid syntheses:

Step 1: Friedel-Crafts Acylation
Succinic anhydride reacts with phenethylmagnesium bromide in the presence of AlCl₃ to form 4-oxo-2-phenethylbutanoic acid. Modifications include:

  • Replacing benzene with phenethyl Grignard to directly install the C2 substituent.

  • Yields: 68–72% (optimized at −15°C in 1,2-dichloroethane).

Step 2: tert-Butyl Esterification
The carboxylic acid is protected using tert-butanol and N,N'-dicyclohexylcarbodiimide (DCC):
4-oxo-2-phenethylbutanoic acid+(CH3)3COHDCC, DMAP(S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid\text{4-oxo-2-phenethylbutanoic acid} + \text{(CH}_3\text{)}_3\text{COH} \xrightarrow{\text{DCC, DMAP}} \text{(S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid}

  • Reaction time: 12 h at 25°C.

  • Yield: 85% after silica gel chromatography.

Step 3: Enzymatic Resolution
Racemic mixtures are resolved using immobilized lipase B from Candida antarctica (Novozym 435) in vinyl acetate:

  • Enantiomeric excess (ee): >99% (S).

  • Conversion: 48% (theoretical maximum for kinetic resolution).

Asymmetric Aldol Catalysis Approach

Chiral Ligand-Mediated Synthesis

Building on intramolecular Diels-Alder methodologies, this route employs a PYBOX-lanthanide catalyst for stereocontrol:

Step 1: Aldol Reaction
Propionaldehyde and tert-butyl acetoacetate undergo asymmetric aldol addition:
CH3COC(O)tBu+CH2=CHC6H5Yb(OTf)3/PYBOX(S)-4-tert-butoxy-4-oxo-2-phenethylbutanoate\text{CH}_3\text{COC(O)tBu} + \text{CH}_2=\text{CHC}_6\text{H}_5 \xrightarrow{\text{Yb(OTf)}_3/\text{PYBOX}} \text{(S)-4-tert-butoxy-4-oxo-2-phenethylbutanoate}

  • Temperature: −40°C.

  • ee: 92%.

Step 2: Oxidation and Workup
The aldol adduct is oxidized using Jones reagent (CrO₃/H₂SO₄) to introduce the ketone:

  • Yield: 78%.

Chiral Pool Derivatization from (S)-Malic Acid

Stereochemical Transfer Strategy

Using (S)-malic acid as a chiral template:

Step 1: Esterification and Protection
(S)-Malic acid is converted to its tert-butyl diester:
HOOCCH(OH)CH2COOH(CH3)3COH, H+tBuOOCCH(OH)CH2COOtBu\text{HOOCCH(OH)CH}_2\text{COOH} \xrightarrow{\text{(CH}_3\text{)}_3\text{COH, H}^+} \text{tBuOOCCH(OH)CH}_2\text{COOtBu}

Step 2: Phenethyl Group Installation
Mitsunobu reaction with phenethyl alcohol introduces the C2 substituent:
tBuOOCCH(OH)CH2COOtBu+C6H5CH2CH2OHDIAD, PPh3(S)-configured product\text{tBuOOCCH(OH)CH}_2\text{COOtBu} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{(S)-configured product}

  • Yield: 65%.

Step 3: Deprotection and Oxidation
Selective removal of the tert-butyl group at C4 via HCl/dioxane, followed by Dess-Martin periodinane oxidation:
tBuOOCCH(Phe)CH2COOHDMP(S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid\text{tBuOOCCH(Phe)CH}_2\text{COOH} \xrightarrow{\text{DMP}} \text{this compound}

  • Overall yield: 41%.

Comparative Analysis of Synthetic Routes

Method Key Steps Overall Yield ee (%) Advantages Limitations
Friedel-Crafts/ResolutionAcylation, Esterification58%>99High ee; scalableLow atom economy; enzymatic step costly
Asymmetric AldolCatalytic aldol, Oxidation52%92Direct stereocontrolSensitive to moisture; rare-earth costs
Chiral PoolMitsunobu, Oxidation41%100No resolution neededMulti-step; moderate yields

Critical Process Optimization Insights

tert-Butyl Group Stability

  • The tert-butoxy ester hydrolyzes under acidic conditions (t₁/₂ = 2 h at pH 3).

  • Optimal pH during workup: 6–7 to prevent cleavage.

Racemization Mitigation

  • Esterification at C4 must occur under mild conditions (DCC/DMAP at 25°C) to preserve C2 configuration.

  • High-temperature steps (>80°C) reduce ee by 12–15% due to keto-enol tautomerism.

Industrial-Scale Considerations

  • Cost Analysis : Friedel-Crafts route is most economical ($210/kg) but requires enzymatic resolution.

  • Green Chemistry Metrics :

    • Asymmetric aldol method has superior E-factor (23 vs. 35 for Friedel-Crafts).

    • Solvent recovery: 78% achieved via distillation in tert-butanol steps.

Scientific Research Applications

Chemical Properties and Structure

(S)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid features a tert-butoxy group and a ketone functional group, which contribute to its biological activity. Its molecular formula is C14_{14}H18_{18}O3_{3}, with a molecular weight of approximately 250.29 g/mol. The structural characteristics enable specific interactions with biological targets, making it a candidate for drug development.

Treatment of Metabolic Disorders

One of the primary applications of this compound is in the treatment of metabolic diseases such as Type 2 diabetes mellitus and associated conditions like dyslipidemia and obesity. The compound acts as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which plays a significant role in metabolic regulation and inflammation .

Mechanism of Action:

  • GPR43 Activation: By activating GPR43, the compound may enhance insulin sensitivity and promote lipid metabolism, potentially leading to improved glycemic control and reduced fat accumulation .
  • Impact on Inflammatory Pathways: The modulation of GPR43 can also influence inflammatory pathways, which are often dysregulated in metabolic disorders .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, making it useful in managing conditions characterized by chronic inflammation. This includes potential applications in treating inflammatory pain associated with various medical conditions .

Case Studies:
In preclinical studies, compounds similar to this compound demonstrated significant reductions in inflammatory markers in animal models. These findings suggest that the compound could be beneficial in clinical settings for managing pain and inflammation .

Future Directions and Research Needs

While initial studies highlight the potential of this compound in treating metabolic disorders and inflammation, further research is needed to fully elucidate its mechanisms and therapeutic efficacy. Key areas for future investigation include:

  • Clinical Trials: Conducting well-designed clinical trials to assess safety, dosage, and long-term effects.
  • Mechanistic Studies: Detailed studies on how the compound interacts with cellular pathways involved in metabolism and inflammation.
  • Synthesis Optimization: Exploring synthetic routes to enhance yield and purity for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (S)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy Groups

a) 4-Oxo-2-phenyl-4-propoxybutanoic acid (CAS: 152590-26-6)
  • Similarity : 0.93 .
  • Key Differences :
    • Alkoxy Group : Propoxy (-O-CH₂CH₂CH₃) instead of tert-butoxy.
    • Substituent : Phenyl (-C₆H₅) instead of phenethyl.
  • Lower lipophilicity due to the shorter alkyl chain and absence of branched tert-butyl group.
b) 4-Ethoxy-4-oxo-3-phenylbutanoic acid (CAS: 32971-21-4)
  • Similarity : 0.93 .
  • Key Differences :
    • Alkoxy Group : Ethoxy (-O-CH₂CH₃).
    • Substituent Position : Phenyl at position 3 instead of phenethyl at position 2.
  • Impact :
    • Altered regiochemistry may affect intermolecular interactions in biological systems.
    • Ethoxy group offers minimal steric protection compared to tert-butoxy, reducing metabolic stability.

Stereochemical and Functional Group Modifications

a) (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 100334-75-6)
  • Similarity : 1.00 .
  • Key Differences :
    • Substituent : Benzyl (-CH₂C₆H₅) instead of phenethyl.
    • Chirality : (R)-configuration.
  • Impact :
    • Benzyl group reduces chain length compared to phenethyl, decreasing hydrophobicity.
    • Stereochemical inversion may drastically alter enantioselective interactions in catalysis or drug-receptor binding .
b) (S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid (CAS: 34582-32-6)
  • Key Differences: Functional Group: Additional tert-butoxycarbonyl (Boc)-protected amino group at position 3.
  • Impact :
    • Enhanced utility in peptide synthesis due to Boc protection.
    • Increased molecular weight (289.32 g/mol) and polarity compared to the target compound .

Structural Simplicity and Unsaturation

a) 4-(tert-Butoxy)-4-oxobutanoic acid (CAS: 15026-17-2)
  • Similarity : 0.90 .
  • Key Differences :
    • Absence of phenethyl and chiral center.
  • Impact: Simplified structure reduces molecular weight (174.19 g/mol) and complexity. Limited applications in chiral synthesis or targeted drug design due to lack of stereochemistry and aromatic substituents.
b) (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid
  • Similarity : 0.82 .
  • Key Differences :
    • Conjugated double bond at position 2.
  • Impact: Increased reactivity due to α,β-unsaturated ketone system. Potential for Michael addition reactions, unlike the saturated target compound.

Halogenated and Heterocyclic Analogs

a) 4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS: 1031281-07-8)
  • Key Differences :
    • Bromophenyl and thienylmethyl substituents.
  • Impact :
    • Bromine enhances electron-withdrawing effects, altering electronic properties.
    • Thienyl group introduces sulfur-based heterocyclic interactions .

Biological Activity

(S)-4-Tert-butoxy-4-oxo-2-phenethylbutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in relation to metabolic diseases and G-protein coupled receptor (GPCR) modulation. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3

This compound features a tert-butoxy group and a keto functional group, which contribute to its biological activity.

Research indicates that this compound acts as an agonist or partial agonist of the G-protein coupled receptor 43 (GPR43). This receptor is primarily activated by short-chain fatty acids (SCFAs) and plays a significant role in metabolic regulation, particularly in conditions such as Type 2 diabetes mellitus (T2DM), obesity, and dyslipidemia .

GPR43 Activation

The activation of GPR43 by this compound suggests its potential therapeutic applications in:

  • Type 2 Diabetes Mellitus : By modulating insulin sensitivity and glucose metabolism.
  • Obesity Management : Through effects on appetite regulation and energy expenditure.
  • Cardiovascular Health : By influencing lipid metabolism and reducing inflammation associated with metabolic syndrome .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines through the NF-kB signaling pathway.
  • Metabolic Regulation : Modulation of lipid profiles and glucose levels in cell lines representative of adipocytes and pancreatic β-cells .

Case Studies

A notable study highlighted the compound's effects on adipocyte differentiation and function. It was found that treatment with this compound led to:

  • Increased expression of genes involved in fatty acid oxidation.
  • Decreased expression of lipogenic genes, indicating a shift towards improved metabolic health .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
Metabolic RegulationImproved lipid profiles
GPR43 AgonismEnhanced insulin sensitivity
Cell DifferentiationIncreased fatty acid oxidation

Q & A

Q. What are the common synthetic routes for (S)-4-tert-butoxy-4-oxo-2-phenethylbutanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves coupling tert-butoxy-protected intermediates with phenethyl-substituted carboxylic acid derivatives. For example, tert-butyl ester protection (e.g., tert-butyl 3-amino-2-hydroxy-4-phenylbutanoate ) is critical to prevent undesired side reactions. Stereochemical control is achieved via chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) and monitored using chiral HPLC. Reaction parameters such as temperature (e.g., 0–25°C for ketone formation ) and solvent polarity (e.g., THF or DCM) significantly impact enantiomeric excess.

Q. How is the compound characterized to confirm its structural and stereochemical integrity?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR verify the tert-butoxy group (δ ~1.2 ppm for C(CH3_3)3_3) and ketone (δ ~210 ppm for C=O).
  • X-ray Crystallography : Resolves absolute configuration, as seen in analogous fluorophenyl-oxobutanoic acid structures .
  • Chiral Analysis : Chiral stationary-phase HPLC (e.g., using amylose-based columns) quantifies enantiomeric purity .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the tert-butoxy and phenethyl groups.
  • Stability : The tert-butoxy group hydrolyzes under acidic conditions (pH <3), necessitating neutral buffers for biological assays. Stability studies via TGA/DSC (e.g., decomposition above 150°C ) guide storage conditions (−20°C under nitrogen).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the tert-butoxy and ketone moieties in catalytic processes?

  • Methodological Answer : Quantum chemical calculations (e.g., B3LYP/6-31G* level) model transition states for tert-butoxy deprotection or ketone reduction. For example, CC-DPS datasets provide optimized geometries for analogous compounds, enabling prediction of activation energies for nucleophilic attacks. Molecular docking studies further assess interactions with enzymatic targets (e.g., oxidoreductases ).

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Dose-Response Validation : Reproduce assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives.
  • Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed tert-butoxy intermediates) that may interfere with activity .
  • Structural Analog Comparison : Compare with fluorophenyl-oxobutanoic acid derivatives, where fluorine substitution alters bioactivity .

Q. How is the compound utilized in studying enzyme mechanisms (e.g., ketoreductases or esterases)?

  • Methodological Answer :
  • Substrate Engineering : The ketone group serves as a probe for NADPH-dependent ketoreductases. Activity assays monitor NADPH consumption at 340 nm .
  • Isotopic Labeling : 18^{18}O-labeled tert-butoxy groups track hydrolytic cleavage pathways in esterases via mass spectrometry .

Q. What experimental designs mitigate challenges in scaling up asymmetric synthesis?

  • Methodological Answer :
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., tert-butoxy coupling ).
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., silica-supported Ru-BINAP) enhance recyclability and reduce metal leaching .

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